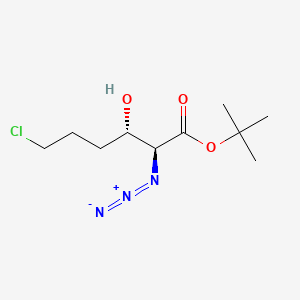
(2S,3S)-tert-Butyl 2-Azido-6-chloro-3-hydroxyhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-tert-Butyl 2-Azido-6-chloro-3-hydroxyhexanoate is a complex organic compound with significant potential in various fields of scientific research. This compound features a tert-butyl group, an azido group, a chloro group, and a hydroxy group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-tert-Butyl 2-Azido-6-chloro-3-hydroxyhexanoate typically involves multiple steps, starting from readily available precursorsThe chloro group is then introduced via halogenation, and finally, the tert-butyl group is added through esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-tert-Butyl 2-Azido-6-chloro-3-hydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The azido group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S,3S)-tert-Butyl 2-Azido-6-chloro-3-hydroxyhexanoate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 2-Azido-3-hydroxyhexanoate: Lacks the chloro group, resulting in different reactivity.
tert-Butyl 2-Azido-6-chlorohexanoate: Lacks the hydroxy group, affecting its hydrogen bonding capability.
tert-Butyl 2-Azido-3-chloro-3-hydroxyhexanoate: Different stereochemistry, leading to variations in biological activity.
Propriétés
Formule moléculaire |
C10H18ClN3O3 |
|---|---|
Poids moléculaire |
263.72 g/mol |
Nom IUPAC |
tert-butyl (2S,3S)-2-azido-6-chloro-3-hydroxyhexanoate |
InChI |
InChI=1S/C10H18ClN3O3/c1-10(2,3)17-9(16)8(13-14-12)7(15)5-4-6-11/h7-8,15H,4-6H2,1-3H3/t7-,8-/m0/s1 |
Clé InChI |
SGNAPRDZWJXGQM-YUMQZZPRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H]([C@H](CCCCl)O)N=[N+]=[N-] |
SMILES canonique |
CC(C)(C)OC(=O)C(C(CCCCl)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Bromobenzyloxy)propyl]-1H-imidazole](/img/structure/B13852871.png)
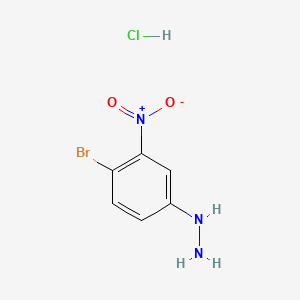
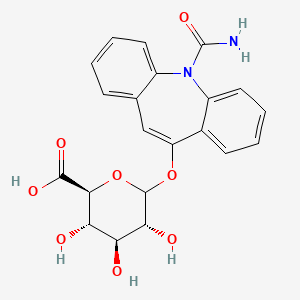
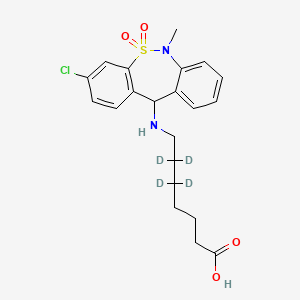


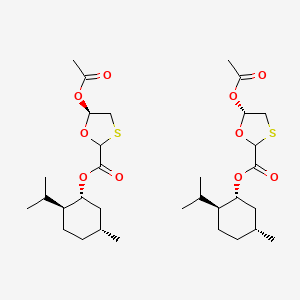
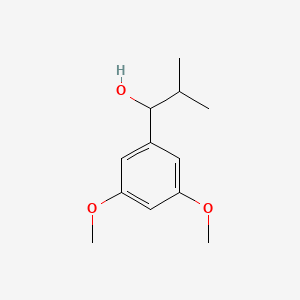
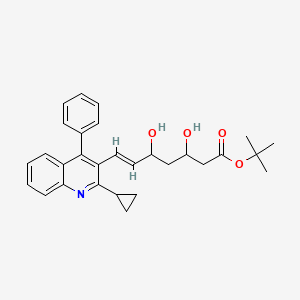

![Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13852937.png)
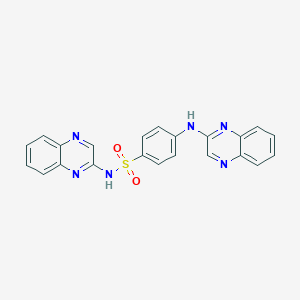
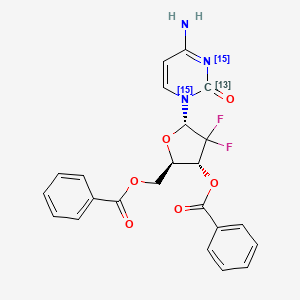
![4-bromo-N-[1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]-3-methylbenzamide;hydrochloride](/img/structure/B13852965.png)
